![molecular formula C6H10S B2642362 Bicyclo[2.1.1]hexane-2-thiol CAS No. 2580222-30-4](/img/structure/B2642362.png)
Bicyclo[2.1.1]hexane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.1]hexane-2-thiol is a compound with the CAS Number: 2580222-30-4 . It is a saturated bridged-bicyclic compound that is currently under intense investigation as a building block for pharmaceutical drug design .
Synthesis Analysis
The synthesis of this compound involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Aplicaciones Científicas De Investigación
Conformational Analysis and Biological Activity
Bicyclohexane and its derivatives, such as Bicyclo[3.1.0]hexane, have been recognized for their interesting core structures, leading to diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and serve as intrinsic building blocks in various applications. These compounds have roles in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Methanoproline, a naturally occurring inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the potent broad-spectrum antibiotic trovafloxacin, are prominent examples of the utilization of bicyclohexane structures. The conformational properties of these compounds, such as the extended conformation of the glutamate moiety, are crucial for their biological activities, including acting as potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthetic Accessibility and Medicinal Chemistry
The synthesis of bicyclohexanes, like Bicyclo[2.1.1]hexanes, has gained popularity in medicinal chemistry as bridged scaffolds, providing access to unexplored chemical space. A visible light-driven approach has been developed for these compounds, relying on an intramolecular crossed [2 + 2] photocycloaddition of styrene derivatives, facilitated by triplet energy transfer. This method not only yields bicyclohexanes in good to high yields but also allows for further functionalization, opening various pathways to decorate the aliphatic core structure (Rigotti & Bach, 2022).
Chemical Reactivity and Structural Applications
Bicyclohexane structures demonstrate a wide range of chemical reactivities and are utilized in various structural applications. The preparation and subsequent reactions of bicyclo[2.2.0]hex-1(4)-ene, including dimerization and cycloaddition reactions, lead to the convenient preparation of [m.2.2]propellanes. These reactions are significant due to their high reactivity and the potential for creating complex molecular structures (Wiberg et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
bicyclo[2.1.1]hexane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKBHJXSAGHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)
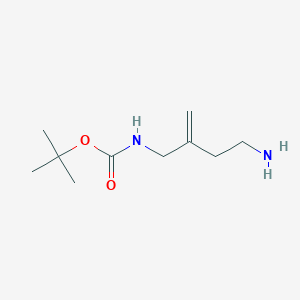
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
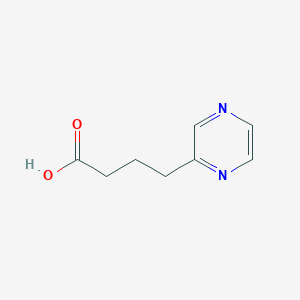
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
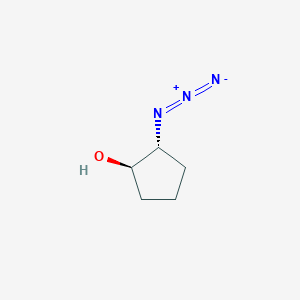
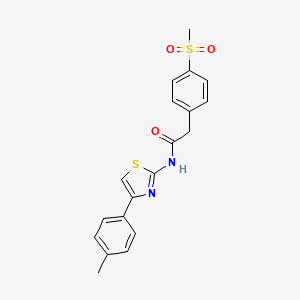
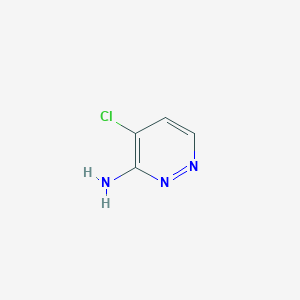
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)

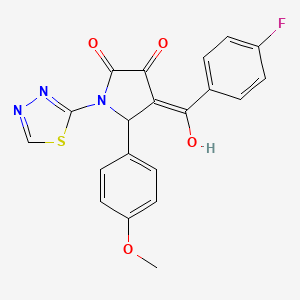
![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
